1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV688844 is a piperidine-4-carboxamide compound identified for its potent activity against Mycobacterium abscessus, a rapidly growing mycobacterium known for causing difficult-to-treat pulmonary infections. This compound has shown promising bactericidal properties and is being explored for its potential in antimicrobial research .
Preparation Methods
The synthesis of MMV688844 involves the preparation of piperidine-4-carboxamide derivatives. The synthetic route typically includes the reaction of piperidine derivatives with carboxylic acid derivatives under specific conditions. The exact industrial production methods are proprietary and not publicly disclosed, but they generally involve multi-step organic synthesis processes optimized for yield and purity .
Chemical Reactions Analysis
MMV688844 undergoes various chemical reactions, primarily involving its interaction with DNA gyrase, an essential bacterial enzyme. The compound acts as an inhibitor, binding to the enzyme and preventing its normal function. Common reagents used in these reactions include organic solvents and catalysts that facilitate the binding process. The major product formed from these reactions is the inhibited DNA gyrase complex, which leads to bactericidal effects .
Scientific Research Applications
MMV688844 has significant applications in scientific research, particularly in the field of antimicrobial drug discovery. It has been identified as a potent inhibitor of Mycobacterium abscessus DNA gyrase, making it a valuable candidate for developing new treatments for infections caused by this pathogen. The compound’s ability to inhibit DNA gyrase also makes it useful in studying bacterial DNA replication and repair mechanisms. Additionally, MMV688844’s bactericidal properties are being explored for potential therapeutic applications in treating other bacterial infections .
Mechanism of Action
The mechanism of action of MMV688844 involves its binding to the DNA gyrase enzyme in Mycobacterium abscessus. DNA gyrase is crucial for bacterial DNA replication and transcription. By inhibiting this enzyme, MMV688844 disrupts the normal DNA processes, leading to DNA damage and ultimately bacterial cell death. The molecular targets of MMV688844 are the gyrA and gyrB subunits of DNA gyrase, which are essential for the enzyme’s function .
Comparison with Similar Compounds
MMV688844 belongs to a class of compounds known as piperidine-4-carboxamides, which are novel bacterial topoisomerase inhibitors. Similar compounds include MMV688508 and MMV688845, which also exhibit inhibitory activity against Mycobacterium abscessus. MMV688844 stands out due to its higher potency and efficacy in inhibiting DNA gyrase. Other similar compounds include fluoroquinolones like moxifloxacin, which also target DNA gyrase but have different chemical structures and mechanisms of action .
Properties
Molecular Formula |
C23H25ClN4O2 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H25ClN4O2/c1-30-21-7-6-19-22(27-21)20(8-12-25-19)26-23(29)17-10-14-28(15-11-17)13-9-16-2-4-18(24)5-3-16/h2-8,12,17H,9-11,13-15H2,1H3,(H,25,26,29) |
InChI Key |
LBEJUQWGEGOTNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CN=C2C=C1)NC(=O)C3CCN(CC3)CCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.